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molecular formula C12H12BrNOS B8422421 1-(2-Amino-5-bromophenyl)-1-thien-3-ylethanol

1-(2-Amino-5-bromophenyl)-1-thien-3-ylethanol

Cat. No. B8422421
M. Wt: 298.20 g/mol
InChI Key: CIUCRMUJKLHMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598237B2

Procedure details

Prepared from 1-(2-amino-5-bromo-phenyl)-ethanone and 3-thienyllithium generally according to the procedure described in example 1. 1H-NMR (DMSO-d6) δ 7.43 (dd, J=2.98, 4.98 Hz, 1H), 7.33 (dd, J=1.27, 2.94 Hz, 1H), 7.07 (dd, J=2.37, 8.47 Hz, 1H), 7.04 (d, J=2.33 Hz, 1H), 6.92 (dd, J=1.26, 4.98 Hz, 1H), 6.52 (d, J=8.38 Hz, 1H), 5.99 (bs, 1H), 5.32 (bs, 2H), 1.78 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-thienyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[S:12]1[CH:16]=[CH:15][C:14]([Li])=[CH:13]1>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[C:9]([C:14]1[CH:15]=[CH:16][S:12][CH:13]=1)([OH:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)C(C)=O
Name
3-thienyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)Br)C(C)(O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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